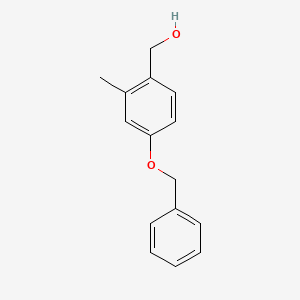
(4-(Benzyloxy)-2-methylphenyl)methanol
概要
説明
(4-(Benzyloxy)-2-methylphenyl)methanol is an organic compound with the molecular formula C15H16O2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with a benzyloxy group at the para position and a methyl group at the ortho position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-2-methylphenyl)methanol can be achieved through several methods. One common approach involves the benzylation of 2-methylphenol (o-cresol) followed by the reduction of the resulting benzyl ether. The reaction typically employs benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene. The benzyl ether is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (4-(Benzyloxy)-2-methylphenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents like LiAlH4.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Benzyloxy-2-methylbenzaldehyde, 4-Benzyloxy-2-methylbenzoic acid.
Reduction: 4-Benzyloxy-2-methylbenzyl hydrocarbon.
Substitution: Various substituted benzyl alcohol derivatives.
科学的研究の応用
(4-(Benzyloxy)-2-methylphenyl)methanol has several applications in scientific research:
作用機序
The mechanism of action of (4-(Benzyloxy)-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
類似化合物との比較
Benzyl Alcohol: A simpler analog with a hydroxymethyl group attached to a benzene ring.
4-Methoxybenzyl Alcohol: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Methylbenzyl Alcohol: Similar structure but without the benzyloxy group.
Uniqueness: (4-(Benzyloxy)-2-methylphenyl)methanol is unique due to the presence of both benzyloxy and methyl groups, which confer distinct chemical and physical properties.
特性
分子式 |
C15H16O2 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
(2-methyl-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H16O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 |
InChIキー |
IRGRYQMMGLZGMY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)CO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
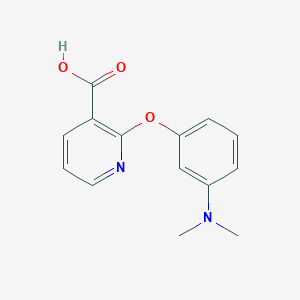
![tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8557668.png)


![(4R)-4-Methyl-4-[2-(1-methylpyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B8557697.png)

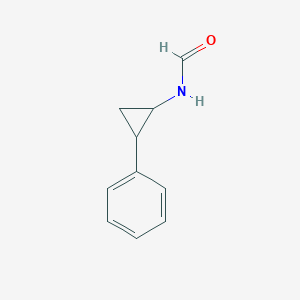
![1-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole](/img/structure/B8557719.png)

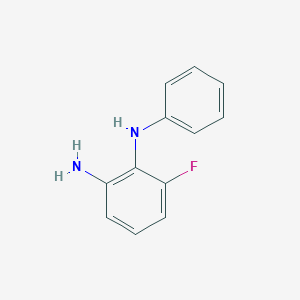
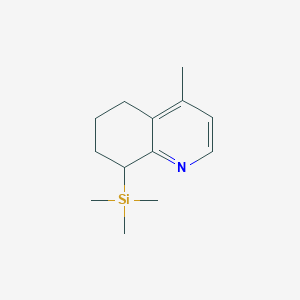
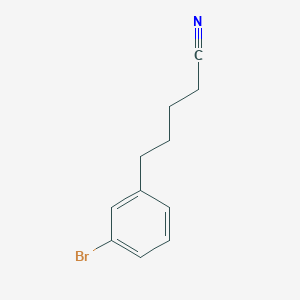
![5-[2-(Amino)ethylthio]imidazo[1,2-a]pyridine](/img/structure/B8557765.png)
![2-ethyl-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8557772.png)
